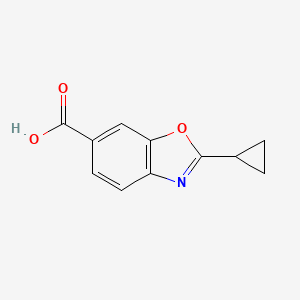

2-环丙基-1,3-苯并恶唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is an organic compound with the molecular weight of 203.2 . It is a powder at room temperature . The compound is used as a reagent in organic synthesis, a catalyst in drug synthesis, and a building block in the synthesis of other compounds .

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

“2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is a powder at room temperature . It has a molecular weight of 203.2 . The compound’s InChI code is1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) .

科学研究应用

化学反应中的合成和选择性

Tejas M. Dhameliya 等人 (2017) 探讨了 2-氨基硫酚与 1,2-双亲电试剂的环缩合反应,导致苯并噻唑-2-羧酸酯和苯并嗪衍生物的形成。该研究提供了对选择性机制和水在促进这些反应中的作用的见解,为理解类似化合物的反应性提供了基础 (Dhameliya 等人,2017)。

抗炎特性

Kapileswar Seth 等人 (2014) 将 2-(2-芳基苯基)苯并恶唑部分确定为选择性抑制环氧合酶-2 (COX-2) 的新型支架,该酶与炎症和疼痛有关。合成的化合物展示出有希望的抗炎效力,表明潜在的治疗应用 (Seth 等人,2014)。

环丙烯化学的进展

L. Liao 等人 (2004) 描述了一种拆分环丙-2-烯羧酸的通用方法,该羧酸在结构上与 2-环丙基-1,3-苯并恶唑-6-羧酸相关。这种方法为对映体纯衍生物提供了一条途径,这对进一步的合成和药物应用非常重要 (Liao 等人,2004)。

新型杂环体系的开发

Z. Szakonyi 等人 (2002) 通过环丙烷化过程报道了 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物的合成。这些化合物代表了一种新型的受限氨基酸系统,展示了创造具有独特性质的新型杂环结构的潜力 (Szakonyi 等人,2002)。

螺环化合物合成

Suryakanta Dalai 等人 (2008) 开发了一种合成螺[环丙烷-1,4'-恶唑啉]的方法,突出了含环丙基的化合物在生成复杂分子结构方面的多功能性。这项研究强调了构建多样化且功能丰富的分子的潜力 (Dalai 等人,2008)。

安全和危害

The safety information for “2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

作用机制

Target of Action

Benzoxazole derivatives are known to interact with various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .

Mode of Action

Benzoxazole derivatives are known to elicit their function by targeting various enzymes or proteins . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

属性

IUPAC Name |

2-cyclopropyl-1,3-benzoxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHWEGKKZFHJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)